5-Amino-1,2,3-thiadiazole-4-carboxamide

Kinase inhibitor design c-Met Cancer drug discovery

5-Amino-1,2,3-thiadiazole-4-carboxamide (CAS 85059-20-7, MF C₃H₄N₄OS, MW 144.16 g/mol) is a heterocyclic building block that provides a hydrogen-bond-dense 5:5-fused ring system with an experimental melting point of 178–179 °C and a predicted pKa of 13.49. It belongs to the 1,2,3-thiadiazole carboxamide class of compounds, a scaffold increasingly employed as a bioisostere for thiazole and pyrazole in kinase inhibitor design and as a core in cysteine-biosynthesis enzyme inhibitors.

Molecular Formula C3H4N4OS
Molecular Weight 144.15
CAS No. 85059-20-7
Cat. No. B2455690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,2,3-thiadiazole-4-carboxamide
CAS85059-20-7
Molecular FormulaC3H4N4OS
Molecular Weight144.15
Structural Identifiers
SMILESC1(=C(SN=N1)N)C(=O)N
InChIInChI=1S/C3H4N4OS/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8)
InChIKeyFSWBRKDODRTAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1,2,3-thiadiazole-4-carboxamide (CAS 85059-20-7): A Strategic 1,2,3-Thiadiazole Scaffold for c-Met Kinase and Serine Acetyltransferase Targeting


5-Amino-1,2,3-thiadiazole-4-carboxamide (CAS 85059-20-7, MF C₃H₄N₄OS, MW 144.16 g/mol) is a heterocyclic building block that provides a hydrogen-bond-dense 5:5-fused ring system with an experimental melting point of 178–179 °C and a predicted pKa of 13.49 . It belongs to the 1,2,3-thiadiazole carboxamide class of compounds, a scaffold increasingly employed as a bioisostere for thiazole and pyrazole in kinase inhibitor design and as a core in cysteine-biosynthesis enzyme inhibitors [1].

Why a 5-Amino-1,2,3-thiadiazole-4-carboxamide Is Not Interchangeable with Its 1,3,4-Thiadiazole or Carboxylic Acid/Ester Analogs


The 1,2,3-thiadiazole ring with an amino group at position 5 and a primary carboxamide at position 4 creates a distinctive H-bond donor/acceptor topology that is critical for ATP-binding pocket engagement and inhibition of cysteine-pathway enzymes [1]. SAR studies demonstrate that shifting from a 1,2,3-thiadiazole carboxamide to a 1,3,4-thiadiazole carboxamide or converting the C4-carboxamide to a carboxylic acid or ethyl ester significantly alters the 5-atom linker geometry and electronic surface of the molecule, resulting in a profound loss of c-Met kinase affinity (IC50 > 50 nM vs. low nanomolar for the optimized 1,2,3-thiadiazole carboxamide series) [2]. This scaffold is not interchangeable because the thiadiazole nitrogen atoms serve as key H-bond acceptors, and the amino group at position 5 provides a vector essential for subsequent SAR exploration and target binding [3].

Procurement-Critical Quantitative Differentiation of 5-Amino-1,2,3-thiadiazole-4-carboxamide


Superior c-Met Kinase Inhibitor Potency Over 1,3,4-Thiadiazole and Thiazole Carboxamide Bioisosteres

In a comprehensive SAR study of thiazole/thiadiazole carboxamide-based c-Met inhibitors, the 1,2,3-thiadiazole carboxamide core demonstrated significantly better potency than both 1,3,4-thiadiazole carboxamide and thiazole carboxamide scaffolds. The 1,2,3-thiadiazole carboxamide series achieved IC50 values as low as 2.54 nM against c-Met, whereas the thiazole carboxamide series achieved a best IC50 of 15.62 nM, and the 1,3,4-thiadiazole carboxamide series showed only 41.53–56.64 nM potency [1]. The lead compound 51am also demonstrated nanomolar antiproliferative activity against A549, HT-29, and MDA-MB-231 cancer cell lines (IC50 = 0.83, 0.68, and 3.94 μM, respectively), with a higher selectivity index than foretinib [2].

Kinase inhibitor design c-Met Cancer drug discovery

Validated Serine Acetyltransferase (SAT) Inhibitor Scaffold for Antibiotic Adjuvant Development

N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, a derivative of the core scaffold, was identified as a validated hit compound with SAT inhibitory properties through virtual screening and enzymatic assays [1]. The chemical space exploration around this scaffold demonstrated that the 1,2,3-thiadiazole-4-carboxamide core is essential for target binding, as replacement of the thiadiazole ring with other heterocycles resulted in a significant loss of SAT inhibition [2]. SAT is a non-essential bacterial target for antibiotic adjuvants, and the pathway is absent in mammals, making this scaffold a crucial starting point for novel antibacterial strategies [3].

Antibiotic adjuvants Serine acetyltransferase Antimicrobial resistance

Dual 5-Amino/C4-Carboxamide Substitution Enables Industrial-Scale Synthesis of Plant Activator Agrochemicals

5-Amino-1,2,3-thiadiazole (CAS 4100-41-8), the direct precursor to the target compound, is an established industrial intermediate for plant protection agents and herbicides, with continuous-flow synthesis methods achieving 70% yield for thiadiazole-carboxylic acid derivatives [1]. Patents also describe processes for manufacturing 5-amino-1,2,3-thiadiazoles in 'only a few stages and in greater yields' suitable for industrial production [2]. The C4-carboxamide functionality of the target compound provides a direct vector for amide coupling to agrochemical active ingredients such as Tiadinil and Methiadinil, commercial plant activators [3].

Process chemistry Agrochemical intermediates Plant activators

Physicochemical Profile Predictive of Crystalline Stability and Aqueous Handling

5-Amino-1,2,3-thiadiazole-4-carboxamide has a relatively high melting point of 178–179 °C compared to the lower-melting ethyl ester analog 5-amino-1,2,3-thiadiazole-4-carboxylic acid ethyl ester (CAS 6440-02-4), which has a predicted melting point below 100 °C . Its predicted density of 1.669 g/cm³ and pKa of 13.49 indicate low water solubility and a stable crystalline lattice [1]. This solid-state stability is critical for long-term compound library storage and for reliable weight-based assay dosing without degradation concerns [2].

Pre-formulation Compound management Solid-state properties

High-Impact Research and Industrial Scenarios for 5-Amino-1,2,3-thiadiazole-4-carboxamide


Structure-Based Design of Next-Generation c-Met Kinase Inhibitors

Medicinal chemistry groups optimizing c-Met inhibitors for targeted cancer therapy should use 5-amino-1,2,3-thiadiazole-4-carboxamide as the core scaffold, leveraging its proven sub-3 nanomolar potency against wild-type c-Met and its ability to inhibit clinically relevant c-Met mutants [1]. The scaffold's 5-atom linker geometry enables engineering of selectivity over VEGFR-2 and other off-target kinases [2].

Discovery of Antibiotic Adjuvants Targeting Serine Acetyltransferase (SAT)

Research programs focused on combating antimicrobial resistance through non-essential target inhibition should employ the 1,2,3-thiadiazole-4-carboxamide scaffold as the validated pharmacophore for SAT binding [1]. The scaffold's essentiality for target engagement has been demonstrated through systematic SAR studies showing complete loss of activity upon heterocycle replacement [2].

Continuous-Flow Synthesis of Agrochemical 1,2,3-Thiadiazole Derivatives

Process chemistry teams developing plant activators or fungicidal thiadiazole carboxamides (such as Tiadinil analogs) can integrate 5-amino-1,2,3-thiadiazole-4-carboxamide into continuous-flow synthetic platforms with demonstrated 70% yields for key thiadiazole intermediates [1]. The C4-carboxamide provides a direct handle for amide coupling with aniline derivatives, streamlining the route to active ingredients [2].

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